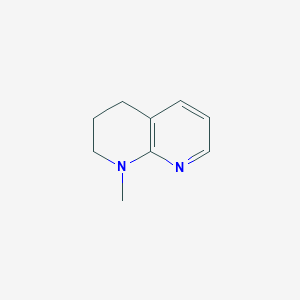

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl substituent at the 1-position. These compounds are synthesized via multi-step organic reactions, often involving phosphonate intermediates (e.g., Horner–Wadsworth–Emmons olefinations), deprotonation with strong bases (e.g., sec-BuLi), and quenching with electrophiles like diethyl chlorophosphate . The compound’s physicochemical properties, such as solubility and stability, are influenced by its substitution pattern and hydrogenation state.

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-methyl-3,4-dihydro-2H-1,8-naphthyridine |

InChI |

InChI=1S/C9H12N2/c1-11-7-3-5-8-4-2-6-10-9(8)11/h2,4,6H,3,5,7H2,1H3 |

InChI Key |

MXIPJUWAMKULQI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Horner–Wadsworth–Emmons Olefination and Reductive Amination

The Horner–Wadsworth–Emmons (HWE) reaction has emerged as a cornerstone for constructing the 1,8-naphthyridine core. In a landmark study, Miller et al. developed a three-step sequence involving HWE olefination, diimide reduction, and global deprotection to access 1-methyl derivatives . The process begins with diphosphorylated compound 7 , which undergoes regioselective olefination with ketones to form intermediates such as 8 (Scheme 1). Critically, the phosphoramidate protecting group stabilizes the nitrogen during metalation, enabling subsequent diimide reduction to saturate the pyridine ring . Final deprotection with acidic conditions yields 1-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in 63–83% overall yield without chromatography .

Key advantages :

-

High regioselectivity and functional group tolerance due to phosphoramidate stabilization.

-

Avoids harsh hydrogenation conditions, preserving acid-sensitive substituents.

Friedländer Condensation Followed by Partial Hydrogenation

The Friedländer reaction remains a classical approach, exemplified by Campbell and Jones’ synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone . While this method primarily yields aromatic precursors, subsequent hydrogenation using palladium on activated charcoal (5% Pd/C) under 50 psi H₂ in ethanol achieves full saturation (99% yield) . For 1-methyl derivatives, N-methylation must precede hydrogenation. For instance, treating 1,8-naphthyridine with methyl iodide in the presence of K₂CO₃ introduces the methyl group at the 1-position before catalytic hydrogenation .

Reaction conditions :

Limitations :

-

Requires separate N-methylation step, increasing synthetic complexity.

-

Friedlälder conditions may limit compatibility with electron-deficient ketones .

Ionic Liquid-Catalyzed Cyclization and Functionalization

A green chemistry approach utilizes ionic liquids (ILs) such as [Bmmim][Im] to catalyze Friedländer-type cyclizations . For example, reacting 2-aminonicotinaldehyde with methyl acetoacetate in [Bmmim][Im] at 80°C for 24 hours affords 7-methyl-1,8-naphthyridine in 90% yield . Subsequent hydrogenation and N-methylation follow analogous steps to Method 2. The IL’s strong basicity enhances reaction rates and reduces byproduct formation, though scalability remains challenging due to solvent recovery .

Borrowing Hydrogen Methodology for Direct N-Methylation

A breakthrough in atom economy employs manganese pincer complexes (e.g., 1 ) to enable one-pot N-methylation and cyclization . Using methanol as both solvent and methyl donor, 2-aminobenzyl alcohol derivatives undergo dehydrogenative coupling to form this compound in 72% yield (Table 1) . The mechanism involves initial alcohol dehydrogenation to formaldehyde, followed by imine formation and hydrogenation .

Catalytic cycle :

-

Mn-catalyzed dehydrogenation of methanol to formaldehyde.

-

Condensation of formaldehyde with amine to form imine.

Benefits :

-

Eliminates pre-formed methylating agents (e.g., CH₃I).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Further reduction can lead to fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed:

- Oxidation products include naphthyridine oxides.

- Reduction products include fully saturated naphthyridine derivatives.

- Substitution products vary depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 1-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. These compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | S. pneumoniae | High | |

| This compound | S. aureus | Moderate | |

| 7-Amino substituted derivatives | Trichomonas vaginalis | Comparable to metronidazole |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance anticancer efficacy .

Table 2: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Apoptosis induction | |

| 7-Amino derivatives | Leukemia | Cell cycle arrest |

Neurological Applications

Recent studies have highlighted the potential of this compound in treating neurological disorders. Its derivatives have been shown to interact with adenosine receptors (A2A), which are implicated in neurodegenerative diseases such as Parkinson's disease . The binding affinity of these compounds suggests they could serve as therapeutic agents in managing symptoms associated with these conditions.

Table 3: Neurological Applications

| Compound | Condition | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Parkinson's Disease | A2A receptor antagonism | |

| Modified derivatives | Alzheimer's Disease | Neuroprotective effects |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound derivatives have been explored in various models. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and may serve as potential treatments for inflammatory diseases . Additionally, some derivatives have shown analgesic effects comparable to standard pain relievers.

Table 4: Anti-inflammatory and Analgesic Effects

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, highlighting their synthesis, properties, and applications:

Key Findings:

Synthetic Flexibility : Substituents at the 7-position (e.g., methyl, chloro) are commonly introduced via deprotonation/alkylation or halogenation, while 2-methyl derivatives require spirocyclic intermediates .

Physicochemical Trends :

- Methyl groups enhance lipophilicity (e.g., 7-methyl-THN: LogP ~1.5), whereas halogens (Cl, Br) increase molecular polarity .

- Boiling points correlate with molecular weight and hydrogen-bonding capacity (e.g., 7-methyl-THN: 372.8°C vs. 7-chloro-THN: ~300°C est.).

Biological Relevance :

- 7-Methyl-THN derivatives show promise as arginine mimetics in peptide-based therapeutics .

- Chlorinated analogs (e.g., 7-chloro-THN) are explored for anti-inflammatory and anti-Parkinson’s activity .

Catalytic Applications :

- 7-Methyl-THN is a major product in manganese-catalyzed hydrogenation of naphthyridines, achieving isolated yields up to 63% .

Biological Activity

1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a saturated tetrahydro moiety and a methyl group at the nitrogen atom, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fused ring system of a six-membered and a five-membered ring. This structural configuration enhances its reactivity and biological activity compared to fully aromatic counterparts.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Compounds in the 1,8-naphthyridine class have demonstrated significant antimicrobial properties against various pathogens. Studies indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. It has been investigated for its potential in treating various cancers including prostate and cervical cancer .

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis .

- Neurological Applications : There is emerging evidence suggesting that derivatives of this compound may be beneficial in treating neurological disorders such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Friedländer Reaction : This method involves the condensation of 2-aminonicotinaldehyde with ketones under acidic or basic conditions. While effective, it often requires harsh conditions and presents challenges in regioselectivity .

- Hydrogenation Techniques : Recent advancements include catalytic methodologies for asymmetric hydrogenation that enhance yield and selectivity in producing tetrahydro derivatives from aromatic naphthyridines .

- Horner–Wadsworth–Emmons Reaction : This reaction has been reported to synthesize tetrahydro-1,8-naphthyridines with high purity without extensive purification steps .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial; Anticancer | Saturated structure enhances activity |

| 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine | Enhanced solubility; Analgesic | Often used in drug formulations |

| 6-Methoxy-1,8-naphthyridine | Antitumor; Anti-inflammatory | Exhibits unique pharmacological properties due to methoxy group |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Activity : A study published in the European Journal of Medicinal Chemistry evaluated various naphthyridine derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells .

- Neuroprotective Effects : Research focusing on neurodegenerative diseases found that this compound could protect neuronal cells from oxidative stress-induced damage. The study suggested mechanisms involving the modulation of apoptotic pathways .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for 1-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, and how do reaction conditions influence yield?

The compound is synthesized via methods such as the Horner–Wadsworth–Emmons (HWE) reaction , which involves deprotonation of precursors like 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine using sec-BuLi, followed by quenching with diethyl chlorophosphate to form phosphonate intermediates . Alternative routes include cyclization reactions (e.g., Kondrat’eva’s method using DBU in toluene at 180°C) . Yields are sensitive to catalysts (e.g., sec-BuLi vs. Na/ethanol reductions) and solvent systems. For instance, THF at −42°C improves anion stabilization during HWE reactions .

Q. How is the structural characterization of this compound performed, and what key spectral features distinguish it?

Characterization relies on NMR, mass spectrometry, and X-ray crystallography . The naphthyridine core produces distinct proton environments: the methyl group at position 1 appears as a singlet (~δ 2.5 ppm in H NMR), while the tetrahydro ring protons show splitting patterns between δ 1.8–3.0 ppm. IR spectra confirm C=N stretching at ~1600 cm . Purity is assessed via HPLC (e.g., ≥95% by area under the curve) .

Q. What are the foundational applications of this compound in medicinal chemistry?

The naphthyridine scaffold is explored as an arginine mimetic due to its ability to mimic cationic side chains in integrin-binding peptides. Its methyl group enhances lipophilicity, improving membrane permeability in drug candidates . Preliminary studies also suggest neuroprotective potential in Parkinson’s models, where it mitigates dopamine depletion by ~41% in marmoset striatum .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the naphthyridine core?

Substituent placement is critical. For example, alkylation at position 7 (via LiBu or MeLi) proceeds efficiently due to reduced steric hindrance, while electrophilic aromatic substitution at position 2 requires activating groups (e.g., methoxy) to direct reactivity . DFT calculations reveal that electron-withdrawing groups (e.g., Cl) at position 3 lower the LUMO energy, facilitating nucleophilic attacks .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Chiral auxiliaries (e.g., N-Boc protection) and asymmetric catalysis (e.g., organocatalysts like piperidine in ethanol) enable enantiomeric excess >90% in styryl derivatives. Solvent polarity adjustments (e.g., DMSO vs. EtOH) further refine stereoselectivity .

Q. How does the compound interact with biological targets such as SHP2 enzymes or integrins?

Molecular docking studies indicate that the naphthyridine core forms hydrogen bonds with SHP2’s catalytic domain (e.g., Lys366 and Asp419), inhibiting phosphatase activity. In integrins, the methyl group enhances hydrophobic interactions with β3 subunit residues (e.g., Tyr122), mimicking RGD peptide binding .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

LC-MS/MS detects low-abundance byproducts like phosphoramidates (formed during HWE reactions) or oxidized derivatives. Column choice (C18 vs. HILIC) and ionization modes (ESI+ vs. APCI) are critical for resolving structurally similar impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.